molecular formula C9H6ClF3O4S B1518560 Methyl 2-(chlorosulfonyl)-4-(trifluoromethyl)benzoate CAS No. 1156674-56-4

Methyl 2-(chlorosulfonyl)-4-(trifluoromethyl)benzoate

Cat. No.: B1518560
CAS No.: 1156674-56-4
M. Wt: 302.66 g/mol
InChI Key: VEWNEVHCUIMOSE-UHFFFAOYSA-N
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Description

“Methyl 2-(chlorosulfonyl)benzoate” is an organic compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments . It is a white to pale yellow or cream powder .


Synthesis Analysis

The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(chlorosulfonyl)benzoate” is C8H7ClO4S . The InChI Key is HUNUAFNLLYVTQD-UHFFFAOYSA-N . The SMILES representation is COC(=O)C1=CC=CC=C1S(Cl)(=O)=O .


Physical And Chemical Properties Analysis

“Methyl 2-(chlorosulfonyl)benzoate” is a white to pale yellow or cream powder . It reacts with water . It is moisture sensitive and should be stored under inert gas, away from oxidizing agents and water/moisture .

Scientific Research Applications

Continuous-Flow Diazotization for Efficient Synthesis

An efficient synthesis process for methyl 2-(chlorosulfonyl)benzoate involves continuous-flow diazotization, reducing side reactions like hydrolysis, demonstrating the advantages of flow reactor processes for chemical synthesis (Yu et al., 2016).

Biological Potential of Sulfonamide Hybrid Schiff Bases

Sulfonamide hybrid Schiff bases, synthesized using a compound related to methyl 2-(chlorosulfonyl)benzoate, show significant biological potential, including enzyme inhibition and antioxidant properties. This highlights the compound's utility in developing pharmacologically active agents (Kausar et al., 2019).

Novel Acaricide Compound

Methyl 5-chloro-2-{[(trifluoro­methyl)­sulfonyl]amino}benzoate is identified as a novel acaricide, showcasing the compound's utility in pest control applications. The structure facilitates intra­molecular hydrogen bonding, contributing to its activity (Kimura & Hourai, 2005).

Benzylation of Alcohols

The compound is used in the benzylation of alcohols, demonstrating its role in synthesizing benzyl ethers, showcasing its utility in organic synthesis processes (Poon & Dudley, 2006).

Trifluoromethylation of Arenes

Methyltrioxorhenium, using hypervalent iodine reagents, facilitates the trifluoromethylation of aromatic and heteroaromatic compounds, indicating the compound's utility in introducing trifluoromethyl groups into complex molecules (Mejía & Togni, 2012).

Synthesis of Triaryl(methyl)bismuthonium Salts

The compound's utility in organic synthesis is further demonstrated in the synthesis of triaryl(methyl)bismuthonium salts, which are useful in various organic transformations (Matano, 2000).

Mechanism of Carboxylic Ester Formation

Studying the mechanism of carboxylic ester formation from carboxylic sulfurous anhydrides sheds light on the compound's role in esterification processes, essential for various chemical syntheses (Kobayashi & Kiritani, 1966).

Generation of Glycosyl Triflates

The compound is used in the generation of glycosyl triflates from thioglycosides, showcasing its application in the synthesis of glycosides, an important class of biological molecules (Crich & Smith, 2000).

When Triflates Fail

Carborane reagents, as alternatives to triflates, indicate the search for more reactive and less nucleophilic reagents in synthetic chemistry, showcasing innovative approaches to overcome limitations in reactivity (Reed, 2010).

Electrochromic Properties of a Polypyrrole Derivative

A study on the electrochromic properties of a polypyrrole derivative highlights the compound's potential application in electronic and photonic devices, demonstrating its utility beyond traditional chemical syntheses (Almeida et al., 2017).

Properties

IUPAC Name

methyl 2-chlorosulfonyl-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O4S/c1-17-8(14)6-3-2-5(9(11,12)13)4-7(6)18(10,15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWNEVHCUIMOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156674-56-4
Record name methyl 2-(chlorosulfonyl)-4-(trifluoromethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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